Product packaging for Boc-D-Phe(3-CN)-OH(Cat. No.:CAS No. 205445-56-3)

Boc-D-Phe(3-CN)-OH

Cat. No.: B558695
CAS No.: 205445-56-3
M. Wt: 290.31 g/mol
InChI Key: FDQDHMZKOPOWFE-GFCCVEGCSA-N
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Description

Overview of Boc-D-Phe(3-CN)-OH as an Unnatural Amino Acid Building Block

This compound is a derivative of the amino acid D-phenylalanine. nbinno.com It is distinguished by two key modifications: the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and a cyano (-CN) group at the meta-position (position 3) of the phenyl ring. The Boc group is a widely used protecting group in peptide synthesis, preventing unwanted reactions at the amino group while the carboxyl group participates in peptide bond formation. lookchem.compeptide.comadvancedchemtech.compeptide.com The cyano group, on the other hand, is an electron-withdrawing group that significantly alters the electronic properties of the phenylalanine side chain. nbinno.com This modification allows for the investigation of how such changes influence protein folding, stability, and intermolecular interactions. nbinno.com

As a building block, this compound provides chemists with a tool to introduce specific structural and functional changes into peptide sequences. Its incorporation can lead to peptides with enhanced properties, making it a valuable reagent in the synthesis of complex and biologically active molecules.

Below is an interactive data table detailing the chemical properties of this compound.

PropertyValue
CAS Number 205445-56-3
Molecular Formula C15H18N2O4
Molecular Weight 290.3 g/mol
Synonyms Boc-3-cyano-D-phenylalanine, Boc-D-3-cyanophenylalanine, (R)-Boc-2-amino-(3-cyanophenyl)propanoic acid

Data sourced from multiple chemical suppliers. nih.govcreative-peptides.comcymitquimica.comsigmaaldrich.com

Significance of Unnatural Amino Acids in Peptidomimetic Design and Drug Discovery

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids. Their incorporation into peptides is a powerful strategy in peptidomimetic design and drug discovery. creative-peptides.comsigmaaldrich.comlookchem.com Peptides composed solely of natural amino acids often face limitations as therapeutic agents, including susceptibility to enzymatic degradation, poor oral bioavailability, and conformational instability. nbinno.comadvancedchemtech.com

The introduction of UAAs can overcome these challenges in several ways: advancedchemtech.com

Enhanced Stability: UAAs, particularly D-amino acids, can confer resistance to proteases, thereby increasing the half-life of peptide-based drugs in the body. nih.govcymitquimica.comnih.gov

Improved Potency and Selectivity: The unique side chains of UAAs can lead to more specific and potent interactions with biological targets. sigmaaldrich.com

Conformational Constraint: UAAs can be used to induce specific secondary structures, such as turns or helices, which can be crucial for biological activity. acs.org

Increased Bioavailability: Modifications to the peptide backbone and side chains using UAAs can improve absorption and distribution in the body.

This compound is a prime example of a UAA that offers these advantages, making it a valuable tool for medicinal chemists seeking to develop novel therapeutics. creative-peptides.comlookchem.com

Contextualizing this compound within D-Amino Acid Chemistry and its Unique Characteristics

D-amino acids are the enantiomers (mirror images) of the naturally occurring L-amino acids. nih.gov While proteins in most organisms are composed exclusively of L-amino acids, D-amino acids are found in some natural products, such as bacterial cell walls and certain peptide antibiotics. nih.gov The incorporation of D-amino acids into synthetic peptides is a well-established strategy to enhance their stability against enzymatic degradation, as proteases are typically specific for L-amino acid substrates. cymitquimica.comnih.govmdpi.com

This compound, being a D-amino acid derivative, imparts this inherent resistance to proteolysis to any peptide it is incorporated into. nbinno.com Beyond this general characteristic, the presence of the 3-cyano group on the phenyl ring confers unique properties. The cyano group is a strong electron-withdrawing group, which can influence the electronic and steric properties of the aromatic side chain. This can lead to altered binding interactions with target receptors or enzymes. nbinno.com For instance, the cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, potentially enhancing binding affinity and specificity. nbinno.com

Historical Development and Emerging Research Trajectories of Cyano-Substituted Phenylalanine Derivatives

The study of phenylalanine derivatives has a rich history in medicinal chemistry. ethz.chteachmephysiology.com The first description of phenylalanine dates back to 1879, and its synthesis was achieved in 1882. Since then, numerous analogs have been synthesized to probe structure-activity relationships and develop new therapeutic agents. ethz.chteachmephysiology.com

The introduction of substituents onto the phenyl ring of phenylalanine has been a particularly fruitful area of research. ethz.chteachmephysiology.com Cyano-substituted phenylalanine derivatives, such as this compound, represent a more recent development. Initially, these compounds were explored for their potential to act as probes to study protein structure and dynamics. The cyano group's unique vibrational properties make it a useful spectroscopic marker.

Emerging research trajectories for cyano-substituted phenylalanine derivatives are focused on their application in the development of targeted therapeutics. nbinno.com The cyano group can be used to mimic or block specific interactions within an enzyme's active site, making these compounds valuable for designing enzyme inhibitors. nbinno.com Furthermore, the incorporation of these derivatives into peptides can lead to peptidomimetics with enhanced pharmacokinetic profiles and novel biological activities. nbinno.com The ability to fine-tune the electronic properties of the phenylalanine side chain through cyano-substitution provides a powerful tool for rational drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O4 B558695 Boc-D-Phe(3-CN)-OH CAS No. 205445-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQDHMZKOPOWFE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427323
Record name Boc-D-Phe(3-CN)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205445-56-3
Record name 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205445-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Phe(3-CN)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Boc D Phe 3 Cn Oh and Its Integration

Advanced Synthesis Routes for Boc-D-Phe(3-CN)-OH

The creation of this compound, a non-canonical amino acid, involves precise and controlled chemical reactions. The synthesis is designed to ensure the correct stereochemistry and the successful introduction of the cyano group at the meta position of the phenylalanine ring.

Enantioselective Synthesis and Chiral Resolution Techniques for D-Enantiomers

Achieving the desired D-enantiomer of 3-cyanophenylalanine is a critical step. Several strategies are employed to obtain the enantiomerically pure form.

One common approach is chiral resolution , where a racemic mixture of the amino acid is separated into its individual enantiomers. This can be accomplished by using an optically pure resolving agent, such as an aromatic acetic acid derivative, to form diastereomeric salts. google.com These salts, having different physical properties, can then be separated by methods like fractional crystallization. google.com Following separation, the desired D-enantiomer is recovered by decomposing the salt. google.com High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a β-Cyclobond column, is another powerful technique for the analytical and preparative separation of enantiomers. rsc.orgrsc.org

Enantioselective synthesis offers a more direct route to the desired D-enantiomer, avoiding the need to separate a racemic mixture. This often involves the use of chiral catalysts or auxiliaries that guide the reaction to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a suitable precursor, such as an acetamidoacrylate derivative, in the presence of a chiral catalyst can yield the desired L- or D-phenylalanine analogues with high enantioselectivity. researchgate.netacs.org

Optimization of Protecting Group Strategies (e.g., Boc, Fmoc) in Synthesis

The Boc group is typically used in methodologies where the final deprotection step involves strong acids like trifluoroacetic acid (TFA). nih.gov The Boc group is introduced to the amino group of the D-phenylalanine derivative, a process often achieved by reacting it with tert-butyloxycarbonyl anhydride. smolecule.com

The Fmoc group , on the other hand, is stable to acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). sigmaaldrich.com This orthogonality makes the Fmoc strategy particularly popular in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups. sigmaaldrich.comsmolecule.com

The selection of the protecting group influences the choice of reagents and solvents throughout the synthesis and purification process.

Discussion of Key Reagents and Reaction Conditions for Introducing the 3-Cyano Group

The introduction of the cyano group onto the phenyl ring of phenylalanine is a key transformation. While direct cyanation of phenylalanine itself is challenging, a common strategy involves the use of a precursor that is more amenable to this modification.

One established method is the Sandmeyer reaction , where an amino group on the phenyl ring is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, often from a copper(I) cyanide salt. Another approach involves the nucleophilic aromatic substitution on a suitably activated precursor, such as a halogenated phenylalanine derivative.

For the synthesis of related cyanophenylalanine derivatives, methods have been described that involve the reaction of a protected phenylalanine with cyanating agents like sodium cyanide. smolecule.com The Strecker synthesis, which involves the reaction of an aldehyde, an amine, and cyanide, is a classical method for preparing α-amino acids and could be adapted for this purpose. masterorganicchemistry.com

Incorporation of this compound into Peptide Synthesis

Once synthesized and protected, this compound serves as a valuable building block for creating peptides with unique properties. smolecule.comsmolecule.comnih.govyanfenbio.com The cyano group can act as a spectroscopic probe or a precursor for other functional groups.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. smolecule.comsmolecule.comyanfenbio.comgoogle.com this compound is well-suited for incorporation into peptide chains using Boc-based SPPS protocols. google.compeptide.com In this strategy, the C-terminal amino acid is anchored to a resin, and subsequent amino acids are added sequentially after the deprotection of the N-terminal Boc group of the preceding residue. osti.gov

The formation of the peptide bond between the carboxyl group of the incoming this compound and the free amino group on the resin-bound peptide is facilitated by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include:

Dicyclohexylcarbodiimide (B1669883) (DCC) : A widely used and cost-effective coupling reagent. rsc.org

1-Hydroxybenzotriazole (B26582) (HOBt) : Often used in conjunction with DCC to suppress side reactions and reduce racemization. rsc.org

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) : A water-soluble carbodiimide (B86325) that simplifies purification as the urea (B33335) byproduct is also water-soluble.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) : A highly efficient coupling reagent that leads to rapid and clean peptide bond formation.

The choice of coupling reagent and the reaction conditions, such as solvent and temperature, are optimized to ensure high coupling efficiency and minimize any potential side reactions involving the cyano group. rsc.orgnih.govgoogle.com

Prevention of Racemization during Coupling

A primary challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the amino acid during the activation and coupling steps. The D-configuration of this compound is crucial for its intended role in the final structure, and its epimerization to the L-isomer would result in diastereomeric impurities that are often difficult to separate.

Racemization typically occurs through the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the N-protected amino acid can cyclize, and the proton at the chiral α-carbon (Cα) of this oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of D and L isomers.

Several strategies are employed to suppress or prevent this side reaction:

Urethane-Based N-Protection : The Boc group is a urethane-type protecting group. The electronic nature of the urethane (B1682113) moiety helps to reduce the tendency for oxazolone formation and decreases the acidity of the Cα-proton, thereby suppressing racemization compared to other N-acyl groups. nih.govresearchgate.net

Coupling Reagents and Additives : The choice of coupling reagent is critical. Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can promote racemization if used alone. However, their use in conjunction with nucleophilic additives, known as racemization suppressants, is highly effective. These additives react with the initial O-acylisourea intermediate to form an activated ester that is more reactive toward the amine component and less prone to cyclizing into an oxazolone. wpmucdn.com Commonly used additives include 1-hydroxybenzotriazole (HOBt) and its more acidic analogue, 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt). peptide.com

Onium Salts : Phosphonium (B103445) and aminium/uronium salts, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are designed to incorporate the HOBt moiety, facilitating the in situ formation of activated esters and minimizing racemization. researchgate.net The use of additives based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be even more effective. peptide.com

Metal Ion Additives : The addition of certain metal salts, such as copper(II) chloride (CuCl₂), has been shown to be effective in suppressing racemization during segment condensation, particularly when coupling racemization-prone residues. peptide.compharm.or.jp

The following table summarizes common coupling strategies and their general effectiveness in preventing racemization.

Coupling StrategyReagentsMechanism of SuppressionRelative Racemization Risk
Carbodiimide with Additive EDC or DCC with HOBt or HOAtForms a less racemization-prone active ester intermediate. wpmucdn.compeptide.comLow to Moderate
Onium Salt (Phosphonium) PyBOP, PyAOPIn situ formation of activated esters; often used with a base like DIPEA.Low
Onium Salt (Aminium/Uronium) HBTU, HATUSimilar to phosphonium salts, forms HOBt or HOAt esters. researchgate.netLow
Carbodiimide with Metal Salt EDC with CuCl₂Complexation may prevent oxazolone formation. pharm.or.jpVery Low

Solution-Phase Peptide Synthesis Strategies

While solid-phase peptide synthesis (SPPS) is widely used, solution-phase synthesis remains a valuable strategy, particularly for large-scale production and the synthesis of shorter peptides or complex segments. The Boc/Bzl (benzyl) protection strategy is well-established for solution-phase methods. researchgate.net In this approach, the N-terminus is temporarily protected by the acid-labile Boc group, while side-chain functional groups and the C-terminal carboxyl are typically protected by hydrogenolysis-labile benzyl-type groups.

A typical stepwise elongation cycle using this compound in solution-phase synthesis involves the following steps:

Coupling : The carboxyl group of this compound is activated using a suitable coupling reagent (e.g., EDC/HOBt). This activated species is then reacted with the free amino group of a C-terminally protected amino acid ester (e.g., H-Gly-OMe) in an appropriate organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). mdpi.com

Work-up and Purification : After the reaction is complete, an aqueous work-up is performed to remove excess reagents and water-soluble byproducts. The resulting protected dipeptide is then purified, typically by crystallization or column chromatography.

Boc Deprotection : The Boc group is removed from the newly formed dipeptide by treatment with a moderately strong acid. researchgate.net Common reagents include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or isopropanol. researchgate.netgoogle.com The volatile byproducts of Boc deprotection (isobutylene and carbon dioxide) are easily removed. nih.gov

Neutralization : The resulting amino-deprotected dipeptide salt is neutralized with a non-nucleophilic organic base to liberate the free amine, which can then be used in the next coupling step.

This cycle is repeated to elongate the peptide chain. Alternatively, a "segment condensation" strategy can be used, where protected peptide fragments are synthesized and then coupled together. researchgate.net

The table below outlines a representative cycle for the synthesis of a dipeptide.

StepActionReagents & ConditionsResult
1. Coupling Activation of this compound and coupling to an amino acid ester.This compound, H-Xaa-OR', EDC/HOBt, DIPEA, in DMF.Protected dipeptide: Boc-D-Phe(3-CN)-Xaa-OR'.
2. Purification Removal of coupling byproducts and unreacted starting materials.Aqueous extraction, followed by silica (B1680970) gel chromatography or crystallization.Purified Boc-D-Phe(3-CN)-Xaa-OR'.
3. Deprotection Removal of the N-terminal Boc group.25-50% TFA in DCM, or 4M HCl in Dioxane. researchgate.netmdpi.comDipeptide salt: H₂⁺-D-Phe(3-CN)-Xaa-OR' · TFA⁻ or Cl⁻.
4. Neutralization Generation of the free amine for the next coupling step.Addition of a tertiary amine base (e.g., DIPEA or NMM) in the subsequent coupling reaction.Free dipeptide: H-D-Phe(3-CN)-Xaa-OR'.

Synthetic Applications as a Chiral Auxiliary

Beyond its role as a chiral building block incorporated into a final structure, this compound can serve as a precursor to a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to stereoselectively guide a reaction, after which it is cleaved and can be recovered.

While this compound itself is not an auxiliary, it can be readily converted into one. For example, it could be transformed into an Evans-type oxazolidinone auxiliary. This would involve the selective reduction of the carboxylic acid to the corresponding amino alcohol, Boc-D-phenylalaninol(3-CN). Subsequent reaction, for instance with phosgene (B1210022) or a chloroformate, would form the cyclic oxazolidinone.

Once formed, this auxiliary could be N-acylated with a prochiral acyl halide. The bulky, defined stereochemistry of the phenylalanine-derived portion would then shield one face of the resulting enolate, directing electrophilic attack (e.g., alkylation) to the opposite face with high diastereoselectivity. The electronically withdrawing nature of the 3-cyano group on the phenyl ring could subtly influence the conformation of the auxiliary-substrate complex, potentially fine-tuning its stereodirecting power.

After the asymmetric transformation, the newly functionalized acyl group can be cleaved from the auxiliary under mild conditions (e.g., hydrolysis or aminolysis), yielding an enantiomerically enriched product and allowing for the recovery of the chiral auxiliary precursor. Related structures, such as diketopiperazines formed from two amino acids, have also been demonstrated to be effective chiral auxiliaries in reactions like enantioselective oxidations and hydrocyanations. acs.org

The table below outlines the hypothetical steps for using a derivative of this compound as a chiral auxiliary.

StepActionDescription
1. Auxiliary Synthesis Conversion of the amino acid to a chiral auxiliary.Reduction of the carboxylic acid of this compound to an alcohol, followed by cyclization to form an oxazolidinone.
2. Substrate Attachment Acylation of the auxiliary.The chiral auxiliary is reacted with a prochiral acyl chloride to form an N-acyl derivative.
3. Asymmetric Reaction Diastereoselective transformation.The N-acyl derivative is converted to an enolate and reacted with an electrophile (e.g., an alkyl halide). The auxiliary directs the approach of the electrophile.
4. Auxiliary Cleavage Release of the chiral product.The chiral acyl group is cleaved from the auxiliary (e.g., via hydrolysis), yielding the enantiomerically enriched carboxylic acid and recovering the auxiliary.

Applications in Medicinal Chemistry and Drug Design

Role of Boc-D-Phe(3-CN)-OH in Peptidomimetic Development

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. UAAs are central to the design of peptidomimetics, allowing for precise modifications that can lead to enhanced therapeutic profiles.

The introduction of this compound into peptide structures can significantly influence their properties. The D-configuration of the amino acid residue typically confers increased resistance to proteolytic degradation, thereby extending the peptide's half-life in vivo researchgate.netoup.com. The cyano group (-CN) is an electron-withdrawing substituent that can alter the electronic distribution of the phenyl ring, potentially influencing binding interactions with target proteins or receptors. This can lead to enhanced potency and selectivity for specific biological targets chemimpex.comcymitquimica.com. Researchers utilize such modifications to fine-tune the conformational preferences and physicochemical characteristics of peptide analogues, aiming for improved efficacy and reduced off-target effects sigmaaldrich.commdpi.comsigmaaldrich.com.

This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS) and other peptide modification strategies chemimpex.comsigmaaldrich.com. The Boc protecting group is a standard protecting group in SPPS, facilitating controlled chain elongation chemimpex.comsigmaaldrich.com. The D-enantiomer offers a stereochemical modification distinct from L-amino acids, which is crucial for altering peptide secondary structure and receptor binding researchgate.netoup.com. Furthermore, the cyano group can act as a unique functional handle for further chemical modifications or specific interactions, expanding the repertoire of peptide design chemimpex.comcymitquimica.comsmolecule.com. Strategies often involve systematically replacing natural amino acids with UAAs like this compound to probe structure-activity relationships and optimize peptide performance mdpi.comjst.go.jpresearchgate.net.

Contribution to Enzyme Inhibitor Design and Development

Unnatural amino acids are increasingly employed in the design of enzyme inhibitors, particularly for proteases and kinases, where precise molecular recognition is critical mdpi.comnih.gov.

While specific studies detailing the use of this compound against particular kinases or proteases were not extensively detailed in the provided snippets, its structural features suggest potential applications. The compound can be used to prepare peptide precursors for enzyme inhibitors, such as those based on 3-amidinophenylalanine peptide.com. The cyano group can mimic natural substrate features or engage in specific interactions within an enzyme's active site, contributing to inhibitory potency smolecule.com. UAAs, in general, are known to confer resistance to proteolytic degradation, making them valuable components for developing stable enzyme inhibitors mdpi.com. The D-configuration also plays a role in conferring resistance to proteolysis and can influence binding orientation within enzyme active sites.

The incorporation of this compound into peptide sequences or small molecules allows for detailed structure-activity relationship (SAR) studies. By systematically varying amino acid residues, including the introduction of the 3-cyano-D-phenylalanine moiety, researchers can elucidate how structural modifications affect inhibitory potency, selectivity, and mechanism of action mdpi.comjst.go.jpresearchgate.netnih.gov. The electronic properties conferred by the cyano group and the stereochemistry of the D-phenylalanine can be crucial determinants of enzyme binding and inhibition. SAR studies help in identifying key residues and interactions necessary for potent and selective enzyme inhibition, guiding the optimization of lead compounds jst.go.jpnih.gov.

Building Block in the Synthesis of Bioactive Molecules and Drug Candidates

This compound is recognized as a key amino acid derivative and a versatile building block in the synthesis of a wide array of bioactive molecules and potential drug candidates chemimpex.comcymitquimica.comsigmaaldrich.comsigmaaldrich.combioascent.comscripps.eduenamine.net. Its utility stems from its ability to be readily incorporated into peptide chains and its potential for further functionalization. The cyano group can be chemically transformed into other functional groups, such as amines or carboxylic acids, allowing for the creation of diverse molecular scaffolds with tailored pharmacological properties chemimpex.comsmolecule.com. This makes it an attractive component for medicinal chemists aiming to develop novel therapeutics targeting various diseases, including cancer, infectious diseases, and neurological disorders scripps.edu. The combination of the Boc-protected amino acid functionality with the unique cyano-substituted aromatic ring provides a platform for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs chemimpex.comsigmaaldrich.com.

Advanced Research Topics and Methodologies Involving Boc D Phe 3 Cn Oh

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR and SPR studies are crucial for understanding how the specific chemical structure of a compound influences its biological activity and physical properties. Boc-D-Phe(3-CN)-OH, with its defined stereochemistry and functional groups, is an excellent candidate for such investigations.

Impact of Cyano Group Position and Chirality on Biological Activity

The presence and position of the cyano group, along with the D-chirality of the phenylalanine backbone, significantly influence the biological profile of derivatives. While specific studies detailing the precise impact of the meta-cyano group on this compound's biological activity are still emerging, general trends for substituted phenylalanines indicate that modifications to the aromatic ring can alter receptor binding affinity and enzyme inhibition wikipedia.orgnih.gov. The D-chirality itself is known to confer distinct biological properties compared to its L-enantiomer, often affecting how the molecule interacts with chiral biological targets like enzymes and receptors wikipedia.orgmdpi.comnih.gov. For instance, D-phenylalanine derivatives have been explored for analgesic and neuroprotective effects . The cyano group, being an electron-withdrawing substituent, can influence the electronic distribution of the phenyl ring, potentially altering pi-pi stacking interactions or hydrogen bonding capabilities, which are critical for molecular recognition in biological systems nih.gov.

Computational Chemistry and Molecular Modeling in SAR/SPR Studies

Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, are indispensable tools for dissecting the SAR and SPR of compounds like this compound. These techniques allow researchers to predict binding affinities, explore molecular interactions, and design novel derivatives with improved properties. Molecular dynamics simulations can provide insights into the conformational landscape and dynamic behavior of the molecule within a biological context nih.govnih.gov. By correlating computational predictions with experimental data, researchers can elucidate the precise roles of the cyano group's position and the D-chirality in modulating biological outcomes, guiding the rational design of new peptidomimetics and drug candidates nih.govnih.gov.

Biochemical and Biological Applications Beyond Direct Therapeutic Action

This compound finds significant utility as a research tool in various biochemical and biological contexts, contributing to fundamental scientific understanding rather than direct therapeutic intervention.

Use in Protein Chemistry (e.g., Protein Labeling, Modification Studies)

The unique properties of the cyano group make this compound a valuable unnatural amino acid (UAA) in protein chemistry. UAAs like this compound can be genetically incorporated into proteins using specialized techniques, allowing for site-specific labeling and modification nih.govresearchgate.netnih.govacs.org. The cyano moiety serves as a vibrational reporter due to its strong infrared absorption, enabling the probing of local protein environments, conformational changes, and protein dynamics through techniques like infrared (IR) spectroscopy nih.govresearchgate.netacs.orgacs.org. Furthermore, the cyano group can act as a functional handle for bioconjugation, facilitating the attachment of other molecules for targeted delivery or diagnostic purposes smolecule.com. Studies using p-cyanophenylalanine (a related compound) have demonstrated its utility in investigating protein folding, protein-membrane interactions, and protein-protein interactions nih.govnih.govacs.orgacs.orgunits.it.

Probing Biological Pathways and Receptor Interactions

As a modified amino acid, this compound can be integrated into peptides or peptidomimetics to probe specific biological pathways and receptor interactions. By altering the structure of known bioactive peptides, researchers can investigate the role of specific amino acid residues in receptor binding and signal transduction nih.gov. The cyano-substituted phenylalanine can be used to explore how electronic and steric modifications affect interactions with targets such as melanocortin receptors or viral capsid proteins nih.govnih.gov. Moreover, its incorporation can lead to enhanced stability against proteolytic degradation, making it a useful tool for studying the behavior of peptides in biological systems and for developing more stable peptide-based probes sigmaaldrich.com.

Investigation in Signal Transduction Pathways and Gene Regulation

While direct studies specifically detailing the role of this compound in signal transduction pathways or gene regulation are not extensively documented in the provided search results, the broader class of unnatural amino acids and their peptide analogues are recognized as valuable tools in such investigations. Optimized and fine-tuned analogues can serve as substrates, inhibitors, or effectors, aiding researchers in dissecting complex cellular signaling cascades and gene regulatory mechanisms sigmaaldrich.com. The incorporation of modified amino acids like this compound into peptide sequences can alter their biological activity and interaction profiles, potentially influencing cellular responses that are mediated by these pathways. Further research would be needed to elucidate specific roles of this compound in these areas.

Integration into Advanced Material Science and Supramolecular Chemistry

The structural features of this compound, particularly the presence of the aromatic ring and the cyano group, suggest potential for its integration into advanced materials and supramolecular assemblies. However, direct applications of this specific compound in material science and supramolecular chemistry are less frequently reported compared to its use in peptide synthesis.

Development of Peptide-Based Hydrogels and Functional Materials

Research into peptide-based hydrogels and functional materials often utilizes amino acid derivatives with specific self-assembly properties. While several studies highlight the hydrogel-forming capabilities of other Boc-protected amino acids and diphenylalanine analogues through mechanisms like π-π stacking and hydrogen bonding nih.govresearchgate.netmdpi.comresearchgate.net, direct evidence for this compound forming such structures is not explicitly detailed in the reviewed literature. The potential for such applications exists due to the compound's amino acid backbone, but specific experimental validation for hydrogel formation or functional material development using this compound is required.

Role in Membrane-Based Technologies and CO2 Capture

Analytical Techniques for Characterization in Research

The characterization of this compound is crucial for ensuring its purity and structural integrity in research applications. A variety of chromatographic and spectroscopic methods are employed for this purpose.

Chromatographic Methods (e.g., HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique used for assessing the purity of this compound, with typical purity levels reported as ≥98.0% by HPLC netascientific.comsigmaaldrich.comvwr.comsigmaaldrich.com. Analytical methods often involve reversed-phase HPLC using C18 columns with mobile phases consisting of acetonitrile (B52724) and water, often acidified with trifluoroacetic acid (TFA) nih.govrsc.org. Chiral HPLC is also mentioned as a method for analyzing enantiomeric purity, which is critical for D-amino acid derivatives nih.gov.

Table 1: Chromatographic Purity Assessment Parameters

TechniqueTypical ColumnMobile Phase ComponentsPurity StandardReference
HPLCC18Acetonitrile, Water, 0.1% TFA≥98.0% netascientific.comsigmaaldrich.comvwr.comsigmaaldrich.comnih.govrsc.org
Chiral HPLCNot SpecifiedNot Specified (for enantiomeric purity analysis)Not Specified nih.gov

Spectroscopic Methods (e.g., NMR, Mass Spectrometry, IR, X-ray Diffraction)

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are routinely used to confirm the structure. Characteristic signals for the Boc group (e.g., tert-butyl protons) and the aromatic protons, including those influenced by the cyano substituent, are expected sigmaaldrich.comrsc.orgrsc.orgnih.govrsc.orgmdpi.comnih.govznaturforsch.com.

Mass Spectrometry (MS): MS, including High-Resolution Mass Spectrometry (HRMS) with ESI ionization, is employed to confirm the molecular weight and elemental composition. For this compound (C₁₅H₁₈N₂O₄), the calculated exact mass for [M+H]⁺ is approximately 290.1345 Da netascientific.comsigmaaldrich.comrsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. Key absorption bands would include those for N-H stretching, C=O stretching (carbamate and carboxylic acid), and C≡N stretching of the cyano group sigmaaldrich.comresearchgate.netnih.gov.

X-ray Diffraction: While X-ray diffraction is a powerful tool for determining the solid-state structure of molecules, specific crystal structure data for this compound was not found in the provided search results. However, X-ray diffraction has been used to characterize the structures of related peptide molecules sigmaaldrich.comresearchgate.netznaturforsch.comresearchgate.net.

Table 2: Spectroscopic Characterization Techniques

TechniquePurposeKey Information/BandsReference
¹H NMRStructural confirmationSignals for Boc group, aromatic protons, α-proton, β-methylene protons sigmaaldrich.comrsc.orgrsc.orgnih.govrsc.orgmdpi.comnih.govznaturforsch.com
¹³C NMRStructural confirmationSignals for carbonyls, aromatic carbons, cyano carbon, Boc group carbons sigmaaldrich.comrsc.orgrsc.orgnih.govrsc.orgmdpi.comnih.govznaturforsch.com
Mass Spectrometry (MS)Identity confirmation, Molecular Weight[M+H]⁺ ion at m/z ~290.1345 (for C₁₅H₁₈N₂O₄) sigmaaldrich.comsigmaaldrich.comnih.govrsc.orgznaturforsch.com
IR SpectroscopyFunctional group identificationN-H stretch, C=O stretch (carbamate, acid), C≡N stretch (~2230 cm⁻¹) sigmaaldrich.comresearchgate.netnih.gov
X-ray DiffractionSolid-state structure determinationNot directly reported for this compound; used for related peptide structures sigmaaldrich.comresearchgate.netznaturforsch.comresearchgate.net

General Compound Information:

PropertyValueReference
Compound Name This compound
Synonyms Boc-3-cyano-D-phenylalanine, N-Boc-3-cyano-D-phenylalanine, Boc-m-cyano-D-Phe-OH rsc.orgchemimpex.comsmolecule.com
CAS Number 205445-56-3 (also cited as 131980-30-8) netascientific.comsigmaaldrich.comnih.govrsc.orgchemimpex.com
Molecular Formula C₁₅H₁₈N₂O₄ netascientific.comsigmaaldrich.comnih.govchemimpex.comsmolecule.com
Molecular Weight 290.32 g/mol netascientific.comsigmaaldrich.comnih.gov
Appearance White powder/solid sigmaaldrich.comchemimpex.com
Purity ≥98.0% (HPLC/TLC) netascientific.comsigmaaldrich.comvwr.comsigmaaldrich.com
Melting Point 123-125 °C
Optical Rotation [α]²⁵<0xE1><0xB5><0xA0> = -13 ± 2 º (c=1.013 in MeOH)

Future Perspectives and Challenges in Boc D Phe 3 Cn Oh Research

Translational Research and Clinical Potential

The incorporation of Boc-D-Phe(3-CN)-OH into peptides offers promising avenues for translational research, primarily by enhancing their therapeutic properties. The D-chirality of this amino acid provides inherent resistance to enzymatic degradation, a significant hurdle for many peptide-based drugs. nbinno.com Furthermore, the cyano group can modulate the electronic properties of the peptide, potentially leading to improved binding affinity and specificity for biological targets. nbinno.com

While direct clinical applications of peptides containing this compound are still in early stages of investigation, the potential is significant. Research into peptides incorporating similar unnatural amino acids has shown promise in areas like oncology and neurology. snsinsider.com The ability to fine-tune the pharmacokinetic properties of peptides by including residues like this compound is a key driver for their therapeutic development. nbinno.com Future research will likely focus on preclinical studies to evaluate the efficacy and safety of these modified peptides in various disease models.

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of unnatural amino acids like this compound is often a multi-step and resource-intensive process. snsinsider.com Current methodologies, while effective for laboratory-scale production, may not be suitable for large-scale, cost-effective manufacturing. A significant challenge lies in developing more efficient and sustainable synthetic routes.

"Green chemistry" principles are increasingly being applied to peptide synthesis, aiming to reduce the use of hazardous solvents and reagents. rsc.org Research into biocatalytic methods, utilizing enzymes to perform specific chemical transformations, offers a promising sustainable alternative to traditional organic synthesis. nih.govnih.gov The development of enzymatic pathways for the synthesis of this compound could dramatically improve efficiency and reduce the environmental impact of its production. Further research in this area is crucial for making this and other unnatural amino acids more accessible for widespread research and potential clinical use.

Exploration of Expanded Biological Targets and Mechanisms of Action

This compound serves as a powerful tool for probing and manipulating biological systems. nbinno.com Its primary application to date has been in the design of enzyme inhibitors and substrate analogs to elucidate enzymatic mechanisms. nbinno.com The cyano group can act as a mimic or a blocker of specific interactions within an enzyme's active site, providing valuable insights into catalytic processes. nbinno.com

A notable application is in the preparation of precursors for 3-amidinophenylalanine peptides, which have been identified as inhibitors of proteases like matriptase. nih.gov Dysregulation of such proteases is implicated in various diseases, including cancer, making them important therapeutic targets. nih.govmdpi.com

Future research is expected to expand the scope of biological targets for peptides containing this compound. The unique electronic and steric properties conferred by this amino acid could enable the design of peptides that target novel receptors or protein-protein interactions previously intractable with natural amino acids. Its use as a fluorescent probe, similar to p-cyanophenylalanine, could also be explored to study peptide-membrane interactions and other dynamic biological processes. nih.govnih.gov

Addressing Scalability and Cost-Effectiveness in Research and Production

The broader application of this compound in research and drug development is currently hampered by challenges in scalability and cost-effectiveness. The production of stereochemically pure unnatural amino acids is often complex and expensive, with costs being 3 to 5 times higher than for standard amino acids in small-scale peptide synthesis. snsinsider.com

The global market for unnatural amino acids is growing, driven by their increasing importance in drug discovery and biotechnology. snsinsider.comvaluates.com This growing demand is expected to spur innovation in production technologies. Advancements in enzymatic and microbial synthesis are seen as key to reducing production costs and improving scalability. snsinsider.com

For this compound to realize its full potential, a concerted effort is needed to develop robust and economical large-scale manufacturing processes. This will not only facilitate more extensive research into its biological activities but also be a critical step towards the potential clinical translation of peptides containing this unique building block.

Q & A

Q. What are the optimal synthetic routes for Boc-D-Phe(3-CN)-OH, and how is purity assessed?

The synthesis of this compound involves reacting D-Phe(3-CN)-OH with di-tert-butyl dicarbonate under controlled conditions. A validated protocol (Method H) uses 1.0 g of D-Phe(3-CN)-OH (5.26 mmol) and 1.262 g of di-tert-butyl dicarbonate (5.786 mmol) in a reaction yielding 1.466 g (5.05 mmol) of product with 90.1% purity, as confirmed by HPLC (45.2% B mobile phase) . Purity assessment typically employs reverse-phase HPLC with UV detection, ensuring batch consistency and stereochemical integrity.

Reagent Quantity Role
D-Phe(3-CN)-OH1.0 gSubstrate
Di-tert-butyl dicarbonate1.262 gBoc-protecting agent
Reaction time21 hoursOptimal conversion

Q. What precautions are necessary when handling this compound in laboratory settings?

this compound requires storage at -20°C in a dry environment to prevent hydrolysis of the Boc group and degradation of the cyano substituent . Handling precautions include:

  • Use of N95/P1 masks, nitrile gloves, and safety goggles to avoid inhalation or dermal contact .
  • Avoidance of strong oxidizers and acids to prevent decomposition .
  • Immediate cleanup of spills using inert absorbents, followed by disposal per local regulations .

Advanced Research Questions

Q. How does the 3-cyano substitution influence the reactivity of this compound in peptide coupling reactions?

The electron-withdrawing cyano group at the 3-position enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during peptide bond formation. This substitution reduces steric hindrance compared to bulkier groups (e.g., trifluoromethyl), improving coupling efficiency in solid-phase peptide synthesis (SPPS). However, the cyano group may require protection in strongly basic conditions to prevent side reactions . Comparative studies with Boc-Phe(3-F)-OH show that the cyano derivative exhibits 15% faster coupling kinetics in DMF using HBTU as an activator .

Q. What analytical techniques are recommended for characterizing this compound and ensuring batch consistency?

Advanced characterization involves:

  • HPLC : Retention time and peak area analysis under gradient conditions (e.g., 0.1% TFA in water/acetonitrile) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (expected [M+H]+: 293.3 g/mol) .
  • Chiral Chromatography : To verify enantiomeric purity (D-configuration) using columns like Chirobiotic T .
  • NMR : 1H and 13C NMR to validate the absence of diastereomers and byproducts (e.g., δ 1.4 ppm for Boc methyl groups) .

Q. How can this compound be utilized in the design of peptidomimetic enzyme inhibitors?

this compound serves as a key intermediate in synthesizing peptidomimetics targeting protease active sites. For example, its incorporation into the NS2B-NS3 protease inhibitor scaffold for West Nile virus demonstrated a 50% inhibition (IC50) at 2.3 µM, attributed to the cyano group’s hydrogen-bonding interaction with the catalytic serine residue . Methodologically:

  • Step 1 : Couple this compound to a peptide backbone using EDC/HOBt in DCM.
  • Step 2 : Deprotect the Boc group with TFA for further functionalization.
  • Step 3 : Assess inhibitory activity via fluorescence-based protease assays .

Q. What post-synthetic modifications are feasible for this compound?

Catalytic hydrogenation with Pd/C (10% w/w) converts the 3-CN group to 3-AMe (aminomethyl), enabling diversification into bioactive analogs. A 0.15 g Pd/C catalyst in methanol under H2 atmosphere (1 atm) for 4 hours achieves >90% conversion, yielding Boc-D-Phe(3-AMe)-OH with 90.4% HPLC purity . This modification is critical for optimizing pharmacokinetic properties in drug candidates.

Data Contradiction Analysis

  • Stereochemical Stability : While assumes high stereochemical retention during synthesis, highlights potential racemization in D-configuration amino acids under prolonged basic conditions. Researchers should monitor optical rotation ([α]D25 = -12.5°) to confirm integrity .
  • Solubility : Conflicting reports exist between DMSO solubility (376.92 mM in for Boc-Phe-OH) and limited solubility of this compound. Pre-sonication at 37°C for 30 minutes is recommended to achieve homogeneous solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.